Benzyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
CAS No.:
Cat. No.: VC17549044
Molecular Formula: C16H15BrN2O2
Molecular Weight: 347.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15BrN2O2 |
|---|---|
| Molecular Weight | 347.21 g/mol |
| IUPAC Name | benzyl 3-bromo-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate |
| Standard InChI | InChI=1S/C16H15BrN2O2/c17-14-8-13-10-19(7-6-15(13)18-9-14)16(20)21-11-12-4-2-1-3-5-12/h1-5,8-9H,6-7,10-11H2 |
| Standard InChI Key | PIAILUBACCNXDN-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CC2=C1N=CC(=C2)Br)C(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture and Substituent Effects
The compound’s scaffold consists of a 1,6-naphthyridine ring system fused with a partially saturated dihydro-pyridine moiety. The benzyloxycarbonyl (Boc) group at the 6-position and the bromine atom at the 3-position are critical to its chemical behavior. The naphthyridine core contains two nitrogen atoms at the 1- and 6-positions, contributing to its electron-deficient nature and ability to participate in π-π stacking interactions .
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅BrN₂O₂ |
| Molecular Weight | 367.21 g/mol |
| SMILES Notation | O=C(OCc1ccccc1)N2CCCc3c(Br)cnc23 |
| Key Functional Groups | Bromo, Benzyl Ester, Dihydro-Naphthyridine |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically begins with a commercially available naphthyridine precursor. A representative route involves:
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Bromination: Electrophilic aromatic substitution at the 3-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
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Esterification: Reaction of the carboxylic acid intermediate with benzyl alcohol in the presence of a coupling agent (e.g., DCC/DMAP) or via acid-catalyzed Fischer esterification.
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Hydrogenation: Partial saturation of the naphthyridine ring using hydrogen gas and a palladium catalyst to yield the 7,8-dihydro derivative.
Critical parameters include temperature control during bromination (0–25°C) and solvent selection (e.g., dichloromethane or THF) to minimize side reactions.
Industrial Scaling Strategies
Large-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction times. Automated systems optimize reagent stoichiometry and purification via crystallization or chromatography, achieving yields exceeding 80%.
Table 2: Comparison of Synthesis Conditions
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Catalyst | Pd/C (5 wt%) | Heterogeneous Pd/γ-Al₂O₃ |
| Purification | Column Chromatography | Recrystallization |
| Typical Yield | 65–75% | 80–85% |
Physicochemical Properties and Reactivity
Stability and Solubility
The compound is a white crystalline solid with moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water . The benzyl ester confers marginal stability under basic conditions but is prone to hydrolysis in acidic environments, unlike tert-butyl analogs .
Reactivity Profile
The bromine atom participates in cross-coupling reactions, while the dihydro-naphthyridine ring undergoes oxidation to regenerate aromaticity. Key transformations include:
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Nucleophilic Substitution: Replacement of bromine with amines or alkoxides under SNAr conditions.
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Metal-Catalyzed Coupling: Suzuki reactions with boronic acids to form biaryl derivatives.
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Reductive Amination: Conversion of the ester to amides via intermediate acyl chlorides.
Applications in Medicinal Chemistry
Biological Activity and Mechanism
Naphthyridine derivatives exhibit inhibitory activity against kinases, proteases, and GPCRs . The bromine atom enhances binding affinity by forming halogen bonds with target proteins, as evidenced in kinase inhibition assays . For example, analogs of this compound have shown nanomolar IC₅₀ values against EGFR and VEGFR-2 in preclinical studies .
Case Studies and Drug Development
The compound serves as a precursor to prodrugs and bioisosteres. In a 2024 patent, a derivative bearing a morpholine substituent (introduced via Suzuki coupling) demonstrated antitumor activity in murine models . Another study highlighted its use in synthesizing HIV integrase inhibitors, leveraging the naphthyridine core’s ability to chelate metal ions in enzyme active sites.
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